molecular formula C29H21ClN2O5 B14091136 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091136
M. Wt: 512.9 g/mol
InChI Key: JQSGJWDCBRCYKY-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these steps include palladium catalysts for cross-coupling reactions and specific bases and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-{4-[(4-Chlorophenoxy)phenyl}ethanone
  • 1-{4-[(4-Ethylphenoxy)phenyl}ethanone
  • 1-{4-[(4-Bromobenzyloxy)phenyl}ethanone

Comparison: Compared to these similar compounds, 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H21ClN2O5

Molecular Weight

512.9 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H21ClN2O5/c1-16-3-12-23-22(13-16)27(33)25-26(32(29(34)28(25)36-23)24-14-17(2)37-31-24)19-6-10-21(11-7-19)35-15-18-4-8-20(30)9-5-18/h3-14,26H,15H2,1-2H3

InChI Key

JQSGJWDCBRCYKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

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